
rac-(3R,4S)-3-ethynyl-4-methoxypyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4S)-3-ethynyl-4-methoxypyrrolidine hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of an ethynyl group at the 3rd position and a methoxy group at the 4th position of the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-3-ethynyl-4-methoxypyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted pyrrolidines.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: rac-(3R,4S)-3-ethynyl-4-methoxypyrrolidine hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of ethynyl and methoxy groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of rac-(3R,4S)-3-ethynyl-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the methoxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride
- rac-(3R,4S)-4-(trifluoromethyl)piperidine-3,4-diol hydrochloride
- rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride
Comparison:
- rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride has a methyl group instead of an ethynyl group, which affects its reactivity and biological activity.
- rac-(3R,4S)-4-(trifluoromethyl)piperidine-3,4-diol hydrochloride contains a trifluoromethyl group, which can significantly alter its chemical properties and interactions.
- rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride has a phenyl group and a nitrile group, providing different chemical and biological characteristics.
rac-(3R,4S)-3-ethynyl-4-methoxypyrrolidine hydrochloride is unique due to the presence of both ethynyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C7H12ClNO |
|---|---|
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
(3R,4S)-3-ethynyl-4-methoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-3-6-4-8-5-7(6)9-2;/h1,6-8H,4-5H2,2H3;1H/t6-,7-;/m1./s1 |
InChI-Schlüssel |
HMPIQTLHGXUHCQ-ZJLYAJKPSA-N |
Isomerische SMILES |
CO[C@@H]1CNC[C@H]1C#C.Cl |
Kanonische SMILES |
COC1CNCC1C#C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)
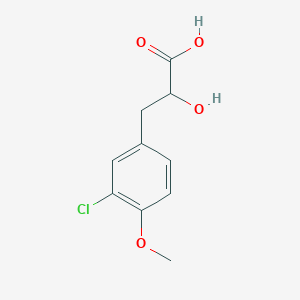
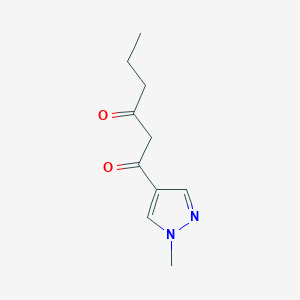

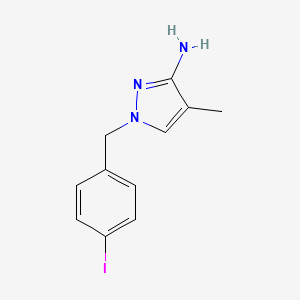
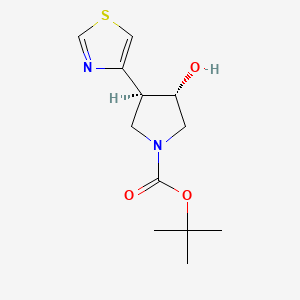
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)
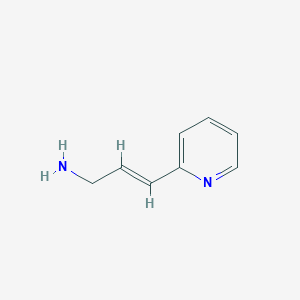

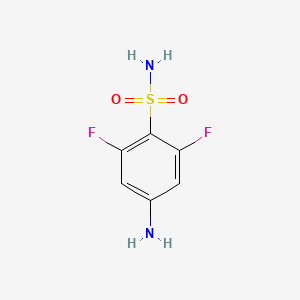
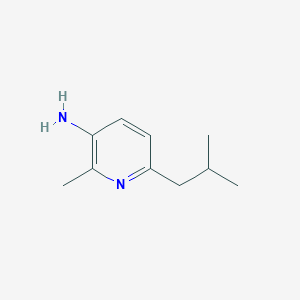
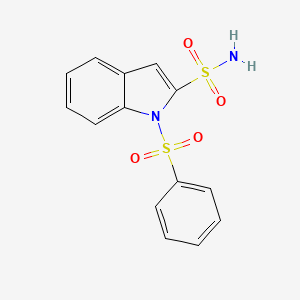
![7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13627823.png)

